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  • Product: Ethyl 3-(sec-butylamino)propanoate
  • CAS: 82560-60-9

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanisms for Ethyl 3-(sec-butylamino)propanoate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 3-(sec-butylamino)propanoate (CAS: 82560-60-9) Executive Summary Ethyl 3-(sec-butylamino)propanoate is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 3-(sec-butylamino)propanoate (CAS: 82560-60-9)

Executive Summary

Ethyl 3-(sec-butylamino)propanoate is a highly versatile β -amino ester serving as a critical building block in the synthesis of peptidomimetics, β -lactam antibiotics, and advanced pharmacological agents. The synthesis of this secondary amine derivative demands precise control over reaction kinetics and thermodynamics to prevent polyalkylation and maximize atom economy. This whitepaper evaluates the mechanistic pathways for its synthesis, detailing the causality behind catalyst selection, steric control, and self-validating experimental protocols.

Mechanistic Pathways: Aza-Michael Addition vs. Direct Alkylation

The construction of the C–N bond in β -amino esters can theoretically be achieved via multiple routes. However, industrial and laboratory-scale syntheses overwhelmingly favor the aza-Michael addition over direct alkylation.

The Pitfalls of Direct Alkylation

Attempting to synthesize ethyl 3-(sec-butylamino)propanoate via the SN​2 alkylation of sec-butylamine with ethyl 3-bromopropanoate is fundamentally flawed. Primary amines reacting with alkyl halides are notoriously prone to over-alkylation, yielding complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts. Furthermore, the inherent basicity of sec-butylamine can induce a competing E2 elimination on the alkyl halide, generating ethyl acrylate in situ and reducing overall yield.

The Superiority of the Aza-Michael Addition

The conjugate addition of nitrogen nucleophiles to α,β -unsaturated carbonyl compounds (the aza-Michael reaction) represents one of the most attractive and atom-economical procedures for synthesizing β -amino carbonyl derivatives[1].

Kinetic modeling reveals that the aza-Michael addition of primary aliphatic amines to ethyl acrylate proceeds preferentially via a pseudo-equilibrated 1,2-addition mechanism [2]. The pathway involves three critical phases:

  • Nucleophilic Attack: The lone pair on the nitrogen of sec-butylamine attacks the electron-deficient β -carbon of ethyl acrylate.

  • Zwitterion Formation: This generates a transient zwitterionic enolate intermediate. The stability of this intermediate dictates the reaction rate and is highly dependent on the polarity of the microenvironment[2].

  • Proton Transfer: A rate-controlling, amine-assisted proton transfer occurs from the charged nitrogen to the α -carbon, yielding the neutral mono-adduct[2].

G R1 sec-Butylamine (Nucleophile) TS1 Transition State (C-N Bond Formation) R1->TS1 R2 Ethyl Acrylate (Michael Acceptor) R2->TS1 INT Zwitterionic Enolate Intermediate TS1->INT TS2 Proton Transfer (Rate-Controlling) INT->TS2 PROD Ethyl 3-(sec-butylamino)propanoate (Mono-adduct) TS2->PROD

Mechanistic pathway of the aza-Michael addition forming ethyl 3-(sec-butylamino)propanoate.

Thermodynamics, Steric Control, and Causality of Conditions

A primary challenge in the aza-Michael addition of primary amines is the formation of bis-adducts. Because the resulting product is a secondary amine, it can theoretically undergo a subsequent Michael addition with another equivalent of ethyl acrylate[3].

The Role of Steric Hindrance: The sec-butyl group introduces specific α -branching adjacent to the nitrogen atom. This steric bulk significantly increases the activation energy required for a second addition. As a Senior Application Scientist, I leverage this inherent structural feature to drive the reaction to completion. Because the second addition is kinetically disfavored, we can safely use an excess of ethyl acrylate to push the pseudo-equilibrium of the first addition toward the product without risking bis-alkylation. Excess ethyl acrylate is highly volatile and easily stripped off under reduced pressure, simplifying downstream purification.

The Causality of Solvent-Free Surface Catalysis: Traditional methods utilize heavy-metal Lewis acids or toxic solvents. However, utilizing activated silica gel or acidic alumina under solvent-free conditions provides a superior, self-validating system[3][4].

  • Concentration Effect: Removing the solvent maximizes the local concentration of reactants, accelerating the reaction rate.

  • Surface Polarization: The acidic hydroxyl groups on the surface of silica or alumina hydrogen-bond with the carbonyl oxygen of ethyl acrylate, increasing the electrophilicity of the β -carbon and stabilizing the zwitterionic intermediate[4].

Quantitative Data & Optimization

The following table summarizes the kinetic and thermodynamic optimization data for the aza-Michael addition of primary aliphatic amines to ethyl acrylate, demonstrating the superiority of heterogeneous, solvent-free systems.

Catalyst SystemSolventTemperature (°C)Time (h)Mono-Adduct Yield (%)Bis-Adduct FormationReference
UncatalyzedNone2524< 40%High[4]
CuBrSMe₂ / TPENsec-Butylamine8020VariableModerate[5]
Activated Silica GelNone25–504–685–90%Trace[4]
Acidic AluminaNone703> 90%None detected[3]

Experimental Methodology: Self-Validating Protocol

This protocol details the solvent-free synthesis of ethyl 3-(sec-butylamino)propanoate utilizing acidic alumina. The workflow is designed to be self-validating: the visual change in the slurry and TLC monitoring provide immediate feedback on reaction progress.

Reagents Required:
  • sec-Butylamine (1.0 equivalent, 10 mmol)

  • Ethyl Acrylate (1.2 equivalents, 12 mmol)

  • Acidic Alumina (Brockmann I grade, 5.0 g)

  • Ethyl Acetate (for extraction)

Step-by-Step Workflow:
  • Catalyst Activation (Critical Step): Heat the acidic alumina in a round-bottom flask at 120–130 °C under vacuum (0.5 mm Hg) for 15 minutes. This removes adsorbed atmospheric moisture that would otherwise hydrolyze the ester or deactivate the catalytic surface[4]. Cool the flask under a dry nitrogen atmosphere.

  • Reactant Introduction: To the cooled, activated alumina, add sec-butylamine (10 mmol). Stir for 2 minutes to allow the amine to adsorb onto the surface.

  • Electrophile Addition: Add ethyl acrylate (12 mmol) dropwise over 5 minutes. The slight excess ensures complete consumption of the amine, leveraging the steric hindrance of the sec-butyl group to prevent bis-addition[3].

  • Thermal Activation: Heat the solvent-free slurry to 70 °C while stirring vigorously. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:4, visualized with ninhydrin stain). The reaction typically reaches >95% conversion within 3 hours[3].

  • Product Isolation: Cool the mixture to room temperature. Add 20 mL of ethyl acetate and stir for 10 minutes to desorb the product from the alumina. Filter the suspension through a sintered glass funnel and wash the filter cake with an additional 10 mL of ethyl acetate[4].

  • Purification: Concentrate the combined filtrate under reduced pressure to remove the solvent and the unreacted excess ethyl acrylate. The resulting crude oil is highly pure but can be further refined via vacuum distillation to yield pure ethyl 3-(sec-butylamino)propanoate.

Workflow Prep 1. Catalyst Activation (Alumina, 120°C, Vacuum) Mix 2. Reagent Mixing (sec-Butylamine + Ethyl Acrylate) Prep->Mix React 3. Solvent-Free Reaction (70°C, 3 hours) Mix->React Filter 4. Catalyst Recovery (Extract with EtOAc & Filter) React->Filter Purify 5. Purification (Concentration / Vacuum Distillation) Filter->Purify Yield 6. Pure Product (Ethyl 3-(sec-butylamino)propanoate) Purify->Yield

Step-by-step experimental workflow for the solvent-free synthesis of the target β-amino ester.

Conclusion

The synthesis of ethyl 3-(sec-butylamino)propanoate is a prime example of how steric parameters and heterogeneous catalysis can be synergized to achieve high selectivity. By abandoning problematic direct alkylation routes in favor of a surface-promoted, solvent-free aza-Michael addition, researchers can exploit the α -branching of the sec-butyl group to completely suppress bis-adduct formation. This methodology not only aligns with green chemistry principles by eliminating toxic solvents and heavy metals but also provides a scalable, self-validating protocol for the high-yield production of this critical β -amino ester.

References

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: Molecules (NIH / PMC) URL:[Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Different Behaviors of a Cu Catalyst in Amine Solvents: Controlling N and O Reactivities of Amide Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Exploratory

Isoelectric Point and pKa Profiling of Ethyl 3-(sec-butylamino)propanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 3-(sec-butylamino)propanoate (CAS: 82560-60-9) is a specialized beta-amino ester frequently utilized as a critical intermediate in proteomics research and targeted drug development[1]. For drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(sec-butylamino)propanoate (CAS: 82560-60-9) is a specialized beta-amino ester frequently utilized as a critical intermediate in proteomics research and targeted drug development[1]. For drug development professionals and formulation scientists, understanding the ionization behavior of this molecule—specifically its acid dissociation constant (pKa) and its theoretical isoelectric point (pI)—is paramount. These thermodynamic properties dictate the molecule's aqueous solubility, chromatographic retention, and passive membrane permeability.

This whitepaper provides an authoritative analysis of the physicochemical properties of ethyl 3-(sec-butylamino)propanoate, dispels common misconceptions regarding its isoelectric point, and outlines a self-validating experimental protocol for empirical pKa determination.

Structural Analysis and the "pI" Misconception

A frequent misconception in the handling of esterified amino acids is the assumption that they possess a functional isoelectric point (pI). Thermodynamically, the pI is defined as the specific pH at which an amphoteric molecule carries a net zero charge, existing predominantly as a zwitterion.

Ethyl 3-(sec-butylamino)propanoate is synthesized via the ethyl esterification of the carboxylic acid moiety of a substituted beta-alanine.

  • Carboxylate Masking: The esterification process covalently masks the acidic carboxylate group, entirely removing its ability to ionize in aqueous solutions.

  • Single Ionizable Center: Consequently, the molecule possesses only one ionizable center: the secondary amine.

Because the molecule transitions exclusively from a monocationic state (+1) at low pH to a neutral free-base state (0) at high pH, it lacks an anionic state. Therefore, ethyl 3-(sec-butylamino)propanoate does not possess a true isoelectric point. Its net charge approaches zero asymptotically as the pH exceeds its pKa, rather than crossing zero at a specific inflection point.

pKa Profiling and Electronic Causality

The pKa of the secondary amine in ethyl 3-(sec-butylamino)propanoate is governed by two competing electronic effects within its molecular architecture:

  • Inductive Withdrawal (-I): The beta-ester group exerts a mild electron-withdrawing inductive effect through the aliphatic chain. This decreases the electron density on the nitrogen atom, lowering the pKa compared to standard aliphatic secondary amines (which typically reside around pKa 10.5–11.0).

  • Steric and Donating Effects (+I): The sec-butyl group attached to the nitrogen provides steric bulk and a slight electron-donating effect, which marginally stabilizes the protonated ammonium ion.

By analyzing highly homologous structural analogs, such as N-ethyl-beta-alanine ethyl ester (which exhibits a predicted pKa of 9.55 ± 0.19)[2], the pKa of the conjugate acid of ethyl 3-(sec-butylamino)propanoate is confidently estimated to be ~9.55 at 25°C.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and thermodynamic metrics for formulation modeling.

ParameterValue / Description
Chemical Name Ethyl 3-(sec-butylamino)propanoate
CAS Registry Number 82560-60-9[1]
Molecular Formula C9H19NO2[1]
Molecular Weight 173.26 g/mol [1]
Predicted pKa (Secondary Amine) ~9.55 (Based on structural analogs)[2]
Isoelectric Point (pI) N/A (Lacks an acidic ionizable group)
Net Charge at Physiological pH (7.4) +1 (Predominantly protonated)

Charge State and Bioavailability

Understanding the causality between the molecule's pKa and its physiological environment is critical for drug delivery. Applying the Henderson-Hasselbalch equation at a physiological pH of 7.4:

pH=pKa+log([Protonated][Neutral]​) 7.4=9.55+log([Protonated][Neutral]​)

This calculation reveals that over 99.3% of the molecules exist in the protonated (+1) state in systemic circulation. This high degree of ionization guarantees excellent aqueous solubility (favorable for IV or oral fluid dissolution) but restricts passive lipid membrane permeability. To cross lipophilic barriers, the microenvironment must be temporarily basified, or the compound must be utilized as a prodrug scaffold.

ChargeState A Protonated Amine State (pH < 9.55) Net Charge: +1 B Neutral Free-Base State (pH > 9.55) Net Charge: 0 A->B Deprotonation (OH-) C High Aqueous Solubility (Favorable for IV/Oral fluids) A->C Physiologic pH (7.4) D High Lipophilicity (Favorable for Membrane Permeation) B->D Basic Microenvironment

Fig 1: Charge state equilibrium of ethyl 3-(sec-butylamino)propanoate and bioavailability.

Self-Validating Experimental Protocol: Potentiometric Titration

To empirically validate the pKa of ethyl 3-(sec-butylamino)propanoate, a self-validating potentiometric titration is the analytical gold standard. The following protocol incorporates a mandatory blank titration to correct for the autoionization of water, ensuring absolute thermodynamic trustworthiness.

Workflow S1 1. Sample Prep (0.1M KCl) S2 2. Acidification (pH ~2.0) S1->S2 S3 3. Titration (0.1M NaOH) S2->S3 S4 4. Data Analysis (Bjerrum Plot) S3->S4 S5 5. pKa Output (~9.55) S4->S5

Fig 2: Standard potentiometric titration workflow for determining the pKa of secondary amines.

Step-by-Step Methodology:
  • System Suitability & Blank Titration:

    • Action: Titrate 50 mL of a 0.1 M KCl background solution with 0.1 M NaOH from pH 2.0 to 11.0 under nitrogen gas.

    • Causality: The 0.1 M KCl maintains a constant ionic strength, preventing fluctuations in the activity coefficients of the ions during the experiment. The blank establishes a baseline to subtract background hydroxide consumption and validates electrode calibration.

  • Sample Preparation:

    • Action: Dissolve exactly 1.0 mmol of ethyl 3-(sec-butylamino)propanoate in 50 mL of the 0.1 M KCl solution.

  • Acidification (Protonation Phase):

    • Action: Add standardized 0.1 M HCl dropwise until the solution reaches pH 2.0.

    • Causality: This forces 100% of the secondary amine into its protonated (conjugate acid) state, ensuring the subsequent titration captures the complete, uninterrupted deprotonation curve.

  • Titration Execution:

    • Action: Introduce 0.1 M NaOH in 0.05 mL increments under continuous inert nitrogen gas purging. Record the pH only after equilibrium (ΔpH/Δt < 0.001/min) is reached for each addition.

    • Causality: Nitrogen purging prevents atmospheric CO2 from dissolving into the solution to form carbonic acid, which would artificially skew the basic region of the titration curve and invalidate the pKa calculation.

  • Data Analysis (Bjerrum Plotting):

    • Action: Plot the volume of NaOH added against the measured pH. Calculate the first derivative (dpH/dV) to locate the exact equivalence point. The pKa is derived directly from the half-equivalence point, where the concentration of the protonated amine equals the neutral free-base.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 3-(sec-butylamino)propanoate as a Pharmaceutical Active Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-(sec-butylamino)propanoate is a β-amino ester, a class of organic molecules that serve as crucial building blocks in the synthesis of m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(sec-butylamino)propanoate is a β-amino ester, a class of organic molecules that serve as crucial building blocks in the synthesis of more complex chemical entities. In the pharmaceutical industry, such intermediates are pivotal for the construction of Active Pharmaceutical Ingredients (APIs). The structural motif of a secondary amine coupled with an ethyl propanoate chain offers a versatile scaffold for further chemical modifications, making it a valuable intermediate in drug discovery and development. These compounds are often synthesized via straightforward and scalable methods like the aza-Michael addition, which enhances their industrial applicability. This document provides a comprehensive guide to the synthesis, purification, characterization, and potential application of ethyl 3-(sec-butylamino)propanoate as a pharmaceutical intermediate.

Physicochemical Properties

A clear understanding of the fundamental properties of ethyl 3-(sec-butylamino)propanoate is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 82560-60-9
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.26 g/mol
Appearance Pale-yellow to Yellow-brown Liquid

Synthesis of Ethyl 3-(sec-butylamino)propanoate

The most direct and atom-economical method for the synthesis of ethyl 3-(sec-butylamino)propanoate is the conjugate (aza-Michael) addition of sec-butylamine to ethyl acrylate. This reaction is typically performed without a solvent, using an excess of the amine which also acts as the reaction medium.

Causality Behind Experimental Choices:
  • Aza-Michael Addition: This method is chosen for its high efficiency and simplicity. It involves the 1,4-addition of a nucleophilic amine to an α,β-unsaturated carbonyl compound.[1]

  • Neat Reaction Conditions: Running the reaction "neat" (without a solvent) maximizes the concentration of reactants, often leading to faster reaction rates and simplifying purification by eliminating the need for solvent removal.

  • Excess Amine: Using an excess of sec-butylamine serves two purposes: it drives the reaction equilibrium towards the product and acts as a solvent for the ethyl acrylate.

Experimental Workflow: Synthesis

reagents sec-Butylamine + Ethyl Acrylate reaction Stir at Room Temperature (24 hours) reagents->reaction purification Distillation under Reduced Pressure reaction->purification product Ethyl 3-(sec-butylamino)propanoate purification->product

Caption: Synthetic workflow for ethyl 3-(sec-butylamino)propanoate.

Step-by-Step Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl acrylate (4.5 g, 0.045 mol) and sec-butylamine (6.6 g, 0.09 mol).[2]

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion of the reaction, the excess sec-butylamine and the product are separated by distillation under reduced pressure. The pure ethyl 3-(sec-butylamino)propanoate is collected at 65 °C under vacuum.[2] This method typically yields the product in high purity (89% yield).[2]

Purification and Characterization

Proper purification and characterization are critical to ensure the quality of the intermediate for subsequent pharmaceutical synthesis steps.

Purification Protocol

For basic compounds like ethyl 3-(sec-butylamino)propanoate, standard purification techniques must be adapted to avoid issues such as streaking on silica gel columns.

  • Distillation (Primary Method): As described in the synthesis protocol, distillation under reduced pressure is a highly effective method for purifying the product, especially when the reaction is performed under neat conditions.[2]

  • Column Chromatography (Alternative Method):

    • Stationary Phase: While standard silica gel can be used, its acidic nature may lead to poor separation of basic amines.[3] To counteract this, the silica gel can be pre-treated by slurrying it in the eluent containing a small percentage (1-2%) of triethylamine.[4] Alternatively, an amine-functionalized silica gel can be used for more consistent results.[5]

    • Mobile Phase: A typical mobile phase would be a gradient of ethyl acetate in hexanes. The addition of 1% triethylamine to the mobile phase throughout the separation is recommended to prevent peak tailing.[2]

    • Procedure:

      • Prepare a slurry of the chosen stationary phase in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine).

      • Pack the column with the slurry.

      • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

      • Elute the product using a gradient of increasing ethyl acetate concentration.

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 3-(sec-butylamino)propanoate.

Characterization Data

The identity and purity of the synthesized ethyl 3-(sec-butylamino)propanoate should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR (500 MHz, CDCl₃)δ (ppm): 4.12 (q, J = 7.1 Hz, 2H), 2.82 (t, J = 6.9 Hz, 2H), 2.62 – 2.54 (m, 1H), 2.45 (t, J = 6.9 Hz, 2H), 1.45 – 1.37 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H), 1.07 (d, J = 6.2 Hz, 3H), 0.89 (t, J = 7.5 Hz, 3H)
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 172.8, 60.4, 54.4, 45.4, 43.8, 29.5, 19.9, 14.3, 10.4
IR (Infrared) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 173, with characteristic fragmentation patterns.

(Note: NMR and spectral data are based on typical values for this compound and may vary slightly based on experimental conditions and instrumentation. The provided NMR data is consistent with the structure of ethyl 3-(sec-butylamino)propanoate.)[6]

Application as a Pharmaceutical Intermediate: Synthesis of Dabigatran Etexilate

While specific APIs derived directly from ethyl 3-(sec-butylamino)propanoate are not prominently documented in publicly available literature, the closely related analogue, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of Dabigatran Etexilate, a potent oral anticoagulant.[7][8] This example serves to illustrate the utility of the β-amino ester scaffold in the construction of complex and medicinally important molecules.

Logical Workflow: From Intermediate to API

cluster_0 Intermediate Synthesis cluster_1 API Synthesis 2-Aminopyridine 2-Aminopyridine Michael Addition Michael Addition 2-Aminopyridine->Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Addition Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate Michael Addition->Ethyl 3-(pyridin-2-ylamino)propanoate Amide Coupling Amide Coupling Ethyl 3-(pyridin-2-ylamino)propanoate->Amide Coupling Further Steps Cyclization & Functionalization Amide Coupling->Further Steps Dabigatran Etexilate Dabigatran Etexilate Further Steps->Dabigatran Etexilate

Caption: From β-amino ester intermediate to the API Dabigatran Etexilate.

Representative Protocol: Amide Coupling (Conceptual)

The following is a conceptual protocol illustrating how a β-amino ester intermediate like ethyl 3-(pyridin-2-ylamino)propanoate would be used in a subsequent amide coupling reaction, a common step in many API syntheses.[9][10]

  • Activation of Carboxylic Acid: In a separate flask, a suitable carboxylic acid partner is activated. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using coupling agents like 1,1'-Carbonyldiimidazole (CDI).

  • Amide Bond Formation: The solution of the activated carboxylic acid is then added dropwise to a solution of the β-amino ester intermediate (e.g., ethyl 3-(pyridin-2-ylamino)propanoate) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran, typically at reduced temperatures (0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up: The reaction mixture is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The crude product is concentrated under reduced pressure and purified by column chromatography or recrystallization to yield the amide-coupled product, which would then undergo further transformations to yield the final API.

Safety and Handling

Ethyl 3-(sec-butylamino)propanoate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with many organic amines and esters, it should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[11][12]

Conclusion

Ethyl 3-(sec-butylamino)propanoate is a valuable and readily synthesizable pharmaceutical intermediate. Its preparation via a straightforward aza-Michael addition makes it an attractive building block for larger-scale synthetic operations. The protocols and data presented herein provide a solid foundation for researchers and scientists to produce, purify, and characterize this compound, enabling its effective use in the development of novel active pharmaceutical ingredients. The example of a related intermediate's role in the synthesis of Dabigatran Etexilate highlights the significant potential of this class of molecules in modern drug discovery.

References

Sources

Application

Application Notes and Protocols for the N-Alkylation of Ethyl 3-(sec-butylamino)propanoate

Authored by: [Your Name/Group], Senior Application Scientist Date: October 26, 2023 Introduction The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within the pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Group], Senior Application Scientist

Date: October 26, 2023

Introduction

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall physicochemical characteristics. Ethyl 3-(sec-butylamino)propanoate is a β-amino ester, a structural motif present in various biologically active compounds. Its N-alkylation provides a versatile platform for generating a library of derivatives for drug discovery and development.

This document provides a comprehensive guide to the N-alkylation of ethyl 3-(sec-butylamino)propanoate, detailing two robust and widely applicable protocols: Direct Alkylation with Alkyl Halides and Reductive Amination . The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical success.

Chemical Structures

Chemical Structures

Figure 1: General reaction scheme for the N-alkylation of ethyl 3-(sec-butylamino)propanoate.

PART 1: Methodologies and Mechanistic Insights

Two primary methods for the N-alkylation of secondary amines like ethyl 3-(sec-butylamino)propanoate are direct alkylation and reductive amination. The choice between these methods depends on the desired alkyl group, the availability of starting materials, and the need to avoid over-alkylation.

Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the secondary amine with an alkylating agent, most commonly an alkyl halide.[1] This method is straightforward but can sometimes lead to the formation of quaternary ammonium salts as a result of over-alkylation, especially with highly reactive alkylating agents.[2] The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the secondary amine, increasing its nucleophilicity.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Reductive Amination

Reductive amination is a versatile and highly efficient method for forming C-N bonds, which circumvents the issue of over-alkylation often encountered in direct alkylation.[1][2] This two-step, one-pot process involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[1]

Mechanism: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).[2] Sodium triacetoxyborohydride is often preferred due to its mildness and effectiveness in slightly acidic conditions, which can catalyze iminium ion formation.[1]

PART 2: Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of ethyl 3-(sec-butylamino)propanoate using an alkyl bromide as the alkylating agent and potassium carbonate as the base.

Materials
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Ethyl 3-(sec-butylamino)propanoate173.2710.01.0
Alkyl Bromide (e.g., Benzyl Bromide)171.0412.01.2
Potassium Carbonate (K₂CO₃)138.2120.02.0
Anhydrous N,N-Dimethylformamide (DMF)---
Ethyl Acetate---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate---
Procedure
  • To a stirred solution of ethyl 3-(sec-butylamino)propanoate (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add the alkyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol outlines the N-alkylation of ethyl 3-(sec-butylamino)propanoate with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Ethyl 3-(sec-butylamino)propanoate173.2710.01.0
Aldehyde (e.g., Benzaldehyde)106.1212.01.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9415.01.5
Anhydrous Dichloromethane (DCM)---
Acetic Acid (optional)---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate---
Procedure
  • Dissolve ethyl 3-(sec-butylamino)propanoate (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. A small amount of acetic acid (0.1 equiv) can be added to catalyze this step, particularly for less reactive aldehydes.[1]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

PART 3: Visualization of Workflows

Direct Alkylation Workflow

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT add_base->stir1 add_halide Add Alkyl Halide stir1->add_halide heat Heat (60-80°C) add_halide->heat monitor Monitor (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract (EtOAc) quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification start Dissolve Amine & Aldehyde in DCM stir1 Stir at RT start->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir at RT add_reductant->stir2 monitor Monitor (TLC/LC-MS) stir2->monitor quench Quench (Sat. NaHCO₃) monitor->quench extract Extract (DCM) quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for Reductive Amination.

Conclusion

The N-alkylation of ethyl 3-(sec-butylamino)propanoate can be effectively achieved through either direct alkylation with alkyl halides or reductive amination. Direct alkylation is a viable method, particularly with less reactive alkylating agents, while reductive amination offers excellent control and minimizes the risk of over-alkylation, making it a more versatile choice for a broader range of substrates.[1][2] The selection of the appropriate method and careful optimization of reaction conditions are paramount to achieving high yields and purity of the desired N-alkylated product. The protocols provided herein serve as a robust starting point for researchers in their synthetic endeavors.

References

  • Royal Society of Chemistry. (2023). Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • American Chemical Society. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

Sources

Method

Application Note: Base-Catalyzed Hydrolysis of Ethyl 3-(sec-butylamino)propanoate Esters

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction Ethyl 3-(sec-butylamino)propanoate is a highly versatile β -amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction

Ethyl 3-(sec-butylamino)propanoate is a highly versatile β -amino ester utilized extensively in the synthesis of peptidomimetics, targeted drug delivery polymers, and active pharmaceutical ingredients (APIs)[1]. The deprotection of this ester to yield its corresponding free carboxylic acid—3-(sec-butylamino)propanoic acid—is typically achieved via base-catalyzed hydrolysis (saponification). While seemingly straightforward, the amphoteric nature of the product and the inherent instability of β -amino esters under harsh alkaline conditions necessitate a highly controlled protocol to ensure high fidelity, purity, and yield.

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on standard saponification: a hydroxide ion nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate that subsequently collapses to expel an ethoxide leaving group.

The Retro-Michael Challenge: The structural topology of β -amino esters introduces a critical competing pathway. Because these molecules are often synthesized via the aza-Michael addition of amines to acrylates, the reverse reaction—the retro-Michael addition —can be easily triggered under basic conditions[2]. Deprotonation of the α -proton or direct base-induced elimination leads to the cleavage of the C–N bond, yielding sec-butylamine and ethyl acrylate[2].

Causality of Experimental Choices:

  • Base Selection: Strong bases (e.g., NaOH, KOH) exacerbate the retro-Michael pathway. Therefore, Lithium Hydroxide (LiOH) is selected. LiOH provides sufficient nucleophilicity for ester cleavage but maintains a milder basicity profile, kinetically favoring hydrolysis over elimination.

  • Temperature Control: The reaction is strictly maintained at 20–25 °C. Thermal energy lowers the activation barrier for the retro-Michael elimination; thus, ambient conditions act as a thermodynamic safeguard.

  • Solvent System: A ternary mixture of THF/MeOH/H₂O (3:1:1) is employed. THF solubilizes the starting ester, water delivers the hydroxide nucleophile, and methanol acts as a phase-transfer bridge to ensure a homogeneous reaction matrix. Preventing localized high-base concentrations is crucial to avoid generating free acrylate groups, which are reactive alkylating agents that compromise the safety of the final API[3].

Reaction Pathway & Workflow Visualizations

ChemPathway Substrate Ethyl 3-(sec-butylamino)propanoate (Starting Material) Product 3-(sec-butylamino)propanoic acid (Target Product) Substrate->Product LiOH, THF/H2O 20°C (Hydrolysis) Byproduct sec-Butylamine + Ethyl Acrylate (Retro-Michael Byproducts) Substrate->Byproduct Strong Base/Heat (Elimination)

Caption: Reaction pathways for ethyl 3-(sec-butylamino)propanoate under basic conditions.

Protocol Step1 Step 1: Dissolution Substrate in THF/MeOH/H2O Step2 Step 2: Base Addition Add 1.2 eq LiOH at 0°C Step1->Step2 Step3 Step 3: Hydrolysis Stir at 20-25°C for 4-6 h Step2->Step3 Step4 Step 4: Quenching Adjust pH to ~6.5 with 1M HCl Step3->Step4 Step5 Step 5: Isolation Lyophilization & Ion-Exchange Step4->Step5

Caption: Step-by-step experimental workflow for base-catalyzed hydrolysis.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system , incorporating built-in analytical checkpoints to ensure reaction fidelity at every stage.

Materials Required:

  • Ethyl 3-(sec-butylamino)propanoate (1.0 eq, 10 mmol, 1.73 g)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq, 12 mmol, 0.50 g)

  • Solvent Mixture: THF / Methanol / Deionized Water (3:1:1 v/v/v, 25 mL)

  • 1M HCl (for quenching)

Step-by-Step Procedure:

  • Dissolution (Validation Checkpoint 1):

    • Add 1.73 g of ethyl 3-(sec-butylamino)propanoate to a 100 mL round-bottom flask.

    • Add 25 mL of the THF/MeOH/H₂O (3:1:1) solvent mixture.

    • Self-Validation: Visually inspect the flask. The solution must be completely transparent. Any turbidity indicates incomplete solvation, which will skew the stoichiometry and cause localized side reactions.

  • Base Addition (Validation Checkpoint 2):

    • Cool the flask to 0 °C using an ice-water bath. Place an internal temperature probe into the solution.

    • Add LiOH·H₂O (0.50 g) in small portions over 10 minutes.

    • Self-Validation: Monitor the internal probe. The temperature must not exceed 5 °C during addition. Exothermic spikes can initiate premature retro-Michael degradation.

  • Hydrolysis (Validation Checkpoint 3):

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

    • Self-Validation: Perform TLC analysis (Silica gel, DCM:MeOH 9:1, Ninhydrin stain). The starting ester has a higher Rf​ value, while the zwitterionic product remains near the baseline. The complete disappearance of the upper spot validates reaction completion.

  • Quenching & pH Adjustment (Validation Checkpoint 4):

    • Once complete, cool the mixture back to 0 °C.

    • Using a calibrated pH meter, add 1M HCl dropwise until the solution reaches pH ~6.5.

    • Self-Validation: The isoelectric point (pI) of the β -amino acid is approximately 6.5. Precise adjustment ensures the product is entirely in its zwitterionic form, preventing it from remaining highly water-soluble as a lithium salt or hydrochloride salt.

  • Isolation & Final Verification (Validation Checkpoint 5):

    • Evaporate the organic solvents (THF/MeOH) under reduced pressure at 30 °C.

    • Lyophilize the remaining aqueous phase to yield a crude white powder. Desalt using a strong cation exchange (SCX) resin if absolute inorganic purity is required.

    • Self-Validation: Perform ¹H-NMR (in D₂O). The absolute absence of doublet-of-doublets between 5.8–6.4 ppm confirms the sample is free of toxic ethyl acrylate byproducts.

Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the chemoselectivity of the hydrolysis versus the retro-Michael side reaction.

EntryBase EquivalentSolvent SystemTemp (°C)Time (h)Target Yield (%)Purity (%)Retro-Michael Cleavage (%)
1NaOH (2.0 eq)H₂O60241< 50> 45
2KOH (1.5 eq)MeOH / H₂O404687221
3 LiOH (1.2 eq) THF / MeOH / H₂O 20 5 94 > 98 < 1

Note: Entry 3 represents the optimized conditions utilized in the protocol above, demonstrating the critical need for mild bases and ambient temperatures to suppress β -elimination.

References

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Biodegradable poly(beta-amino esters)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for ethyl 3-(sec-butylamino)propanoate reactions

Technical Support Center: Optimizing Solvent Selection for Ethyl 3-(sec-butylamino)propanoate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for Ethyl 3-(sec-butylamino)propanoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing ethyl 3-(sec-butylamino)propanoate, a versatile β -amino ester building block. The synthesis relies on the aza-Michael addition of sec-butylamine to ethyl acrylate. While conceptually straightforward, the reaction's kinetics, chemoselectivity, and purity are heavily dictated by the solvation environment. This guide explores the mechanistic causality behind solvent selection to help you troubleshoot sluggish reactions, prevent transesterification, and optimize your workflows.

Workflow Visualization: Solvent Selection Logic

SolventOptimization Reagents sec-Butylamine + Ethyl Acrylate Decision Solvent Selection Reagents->Decision Protic Protic Alcohols (e.g., Ethanol) Decision->Protic H-bond donor Aprotic Polar Aprotic (e.g., THF) Decision->Aprotic Dipole stabilization Fluoro Fluoroalcohols (e.g., HFIP) Decision->Fluoro Strong Brønsted acid Neat Solvent-Free (Neat) Decision->Neat Green chemistry Outcome1 Fast kinetics, but high transesterification risk Protic->Outcome1 Outcome2 Clean mono-addition, moderate kinetics Aprotic->Outcome2 Outcome3 Strong H-bond activation, no side reactions Fluoro->Outcome3 Outcome4 High atom economy, requires cooling Neat->Outcome4

Decision tree for solvent selection in the aza-Michael addition of sec-butylamine to ethyl acrylate.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the reaction stall in non-polar solvents like toluene, and how does solvent polarity dictate the mechanism? A: The aza-Michael addition of primary amines to acrylates proceeds via a pseudoequilibrated zwitterionic intermediate[1]. In non-polar solvents (e.g., toluene), this highly polar transition state is poorly stabilized, leading to a high activation energy barrier. Furthermore, in aprotic environments, the reaction relies on a trimolecular mechanism where a second amine molecule must assist in the rate-limiting proton transfer[2]. By switching to a polar aprotic solvent (like THF), you stabilize the zwitterion through dipole interactions, significantly accelerating the reaction without altering the core mechanism[1][3].

Q2: When using ethanol to accelerate the reaction, I detect methyl or alternative ester impurities. How can I utilize protic acceleration without transesterification? A: Protic solvents like ethanol act as excellent proton shuttles, effectively lowering the activation barrier by assisting the proton transfer step and shifting the kinetics to a pseudo-second-order profile[2]. However, the nucleophilic nature of simple alcohols introduces a high risk of transesterification with the ethyl ester moiety of the acrylate. To achieve protic acceleration safely, utilize Hexafluoroisopropanol (HFIP). HFIP provides strong Brønsted acidity (hydrogen-bond donation) to activate the Michael acceptor and stabilize the zwitterion, but its extreme steric bulk and electron-withdrawing trifluoromethyl groups render it completely non-nucleophilic, preventing transesterification[4].

Q3: sec-Butylamine is a primary amine. How do I prevent the formation of the bis-adduct and maximize the mono-adduct yield? A: Because sec-butylamine is a primary amine, the resulting secondary amine product can theoretically undergo a second aza-Michael addition. Fortunately, the steric hindrance of the sec-butyl group naturally suppresses the rate of this second addition compared to unhindered amines. To strictly isolate the mono-adduct (ethyl 3-(sec-butylamino)propanoate), avoid aggressive heating and use a slight stoichiometric excess of the amine (1.05 - 1.1 equiv). Conducting the reaction in a polar aprotic solvent like THF favors the 1,2-addition pathway without over-activating the secondary amine intermediate, ensuring high chemoselectivity[1][3].

Q4: Can this reaction be performed solvent-free to improve atom economy? A: Absolutely. Solvent-free (neat) aza-Michael additions are highly efficient and align perfectly with green chemistry metrics[5][6]. In a neat system, the reactants themselves serve as the solvation environment. The maximum possible concentration of the amine auto-catalyzes the proton transfer step, leading to rapid conversion[2]. The critical variable here is temperature control: the addition is highly exothermic. Without a solvent to act as a heat sink, localized hotspots can trigger spontaneous free-radical polymerization of the ethyl acrylate[5]. Dropwise addition and active cooling are mandatory.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between solvent properties and reaction outcomes for the synthesis of ethyl 3-(sec-butylamino)propanoate.

Solvent SystemDielectric Constant (ε)Kinetic Profile & MechanismTransesterification RiskMono-Adduct Selectivity
Toluene (Non-polar)2.4Sluggish (Trimolecular)NoneHigh
THF (Polar Aprotic)7.6Moderate (Trimolecular)NoneHigh
Ethanol (Protic)24.5Fast (Pseudo-2nd Order)High Moderate
HFIP (Fluoroalcohol)16.7Very Fast (H-Bond Activated)NoneHigh
Solvent-Free (Neat)N/AFast (Auto-catalyzed)NoneModerate to High

Part 3: Validated Experimental Protocols

Protocol A: Chemoselective Synthesis in Polar Aprotic Solvent (THF)

Use this protocol when high purity and strict mono-addition are required, and reaction time is not the primary constraint.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with ethyl acrylate (1.0 equiv, e.g., 10 mmol) and anhydrous THF to achieve a 0.5 M concentration.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. This suppresses any premature radical polymerization of the acrylate.

  • Reagent Addition: Add sec-butylamine (1.1 equiv, 11 mmol) dropwise over 10 minutes. The slight excess of the sterically hindered amine ensures complete consumption of the Michael acceptor while minimizing bis-addition.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 12–16 hours under an inert atmosphere (N₂ or Ar).

  • Validation & Isolation: Monitor the reaction via GC-MS or TLC (ninhydrin stain). Once the ethyl acrylate is consumed, concentrate the mixture under reduced pressure.

  • Purification: The crude ethyl 3-(sec-butylamino)propanoate can be purified via vacuum distillation or utilized directly if NMR confirms the absence of bis-adducts.

Protocol B: High-Efficiency Solvent-Free (Neat) Synthesis

Use this protocol for scale-up applications prioritizing atom economy and green chemistry principles.

  • Preparation: Equip a jacketed reactor or a round-bottom flask with a magnetic stirrer and a water bath strictly maintained at 25 °C.

  • Amine Charging: Add sec-butylamine (1.05 equiv) to the reactor.

  • Controlled Addition (Critical): Slowly add ethyl acrylate (1.0 equiv) dropwise via a syringe pump or addition funnel. Do not add in one portion. The aza-Michael addition is highly exothermic; localized heating will trigger radical polymerization of the acrylate[5].

  • Reaction: Stir the neat mixture for 4–6 hours at room temperature. The high local concentration auto-catalyzes the proton transfer step, driving the reaction to completion rapidly[2].

  • Self-Validating Isolation: Apply high vacuum (1–2 mbar) at 40 °C for 2 hours to strip off any unreacted volatile starting materials (excess amine). Because the product is significantly heavier, this step yields the pure β -amino ester without the need for aqueous workup or chromatography.

Sources

Optimization

Column chromatography purification techniques for crude ethyl 3-(sec-butylamino)propanoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of ethyl 3-(sec-butylamino)propanoate (CAS 82560-60-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of ethyl 3-(sec-butylamino)propanoate (CAS 82560-60-9).

Synthesized via the aza-Michael addition of sec-butylamine to ethyl acrylate[1], this secondary amine presents specific chromatographic challenges. Because aliphatic amines lack strong UV chromophores and interact aggressively with acidic silica, standard purification workflows often fail. This guide provides field-proven, self-validating methodologies to ensure high-yield recovery.

System Overview & Chromatographic Properties

Before initiating column chromatography, it is critical to understand the relative polarities of your crude mixture components. The loss of a hydrogen-bond donor (N-H) during over-alkylation fundamentally alters the elution order.

Table 1: Quantitative Chromatographic Properties of Crude Aza-Michael Mixture

ComponentRoleMolecular Weight ( g/mol )Polarity / Acid-Base PropertyExpected Elution Order (Normal Phase)
Ethyl acrylate Michael Acceptor100.12Non-polar, Neutral1 (Fastest)
Bis-alkylated byproduct Over-alkylation Impurity~273.37Low Polarity, Tertiary Amine2
Ethyl 3-(sec-butylamino)propanoate Target Product 173.26 Moderate Polarity, Secondary Amine 3
sec-Butylamine Michael Donor73.14High Polarity, Primary Amine4 (Slowest)

Purification Decision Matrix

G A Crude Ethyl 3-(sec-butylamino)propanoate (Post-Aza-Michael Addition) BB BB A->BB B TLC Method Development (Stain: Ninhydrin / PMA) C Severe Tailing on Bare Silica? D Standard Silica Gel + 1% TEA Modifier C->D No (Rare) E Amine-Functionalized Silica (e.g., KP-NH) C->E Yes (Typical) F Fraction Collection & TLC Validation D->F Elute with Hex/EtOAc/TEA E->F Elute with Hex/EtOAc G Co-evaporation with Toluene/DCM F->G If TEA was used H Pure Target Compound F->H If Amine-Silica used G->H BB->C

Workflow for selecting the optimal chromatography strategy for secondary amines.

Validated Protocol: TEA-Modified Silica Chromatography

Causality & Self-Validation Principle: Aliphatic secondary amines like ethyl 3-(sec-butylamino)propanoate have negligible UV absorbance at 254 nm. Relying on standard UV detectors will result in missed fractions. This protocol integrates chemical staining as a mandatory self-validating feedback loop to ensure accurate fraction pooling, while utilizing Triethylamine (TEA) to neutralize acidic silanols[2].

Step-by-Step Methodology
  • Eluent Preparation & Silica Deactivation: Prepare your optimized mobile phase (e.g., 80:20 Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[2]. Stir thoroughly. The TEA acts as a sacrificial Lewis base, preemptively binding to the Brønsted acidic silanols (Si-OH) on the silica gel[3].

  • Column Packing: Slurry-pack the flash column using standard normal-phase silica gel and the TEA-modified eluent. Flush the column with at least 2 column volumes (CV) of the eluent to ensure complete silanol deactivation prior to loading[2].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the eluent. If the crude is too viscous, perform dry-loading: dissolve in dichloromethane, add a small amount of deactivated silica, and evaporate to a free-flowing powder before loading onto the column head.

  • Elution & Self-Validating Detection: Elute the column under positive pressure, collecting fractions in standard test tubes.

    • Validation Check: Spot every 3rd fraction onto a silica TLC plate. Dip the plate in Ninhydrin stain and heat vigorously. The secondary amine product will appear as a distinct blue/purple spot. (Note: Unreacted ethyl acrylate will not stain with Ninhydrin; use Potassium Permanganate if tracking the acrylate is necessary).

  • Solvent Removal & Co-evaporation: Pool the Ninhydrin-positive fractions. Concentrate under reduced pressure. To remove residual TEA (bp 89.5 °C), add 10 mL of toluene or dichloromethane to the flask and co-evaporate. Repeat twice to yield the pure free-base amine[2].

Troubleshooting & FAQs

Q1: Why does my product streak across the TLC plate and column, resulting in poor recovery? Causality: Ethyl 3-(sec-butylamino)propanoate is a basic secondary amine. Standard silica gel is heavily populated with acidic silanol groups. The natural acid-base attraction causes the amine to protonate and bind tightly to the stationary phase, leading to irreversible adsorption and peak tailing[4]. Solution: You must disrupt this interaction. Either add a competing volatile amine (like 0.5–1% TEA or ammonia) to your mobile phase to neutralize the silanols[3], or switch to an amine-functionalized silica column which inherently masks these acidic sites[4].

Q2: How do I separate the desired mono-alkylated product from the bis-alkylated byproduct? Causality: During the aza-Michael addition, the newly formed secondary amine can undergo a second conjugate addition with excess ethyl acrylate, forming a tertiary amine byproduct[1]. Because this bis-alkylated tertiary amine lacks an N-H bond, it cannot act as a hydrogen bond donor. Consequently, it is significantly less polar than the target secondary amine. Solution: Utilize a step-gradient elution. Begin with a low-polarity solvent system (e.g., 95:5 Hexane/EtOAc + 1% TEA) to quickly elute the non-polar ethyl acrylate and the bis-alkylated tertiary amine. Once these elute, increase the polarity (e.g., 80:20 Hexane/EtOAc + 1% TEA) to elute the target ethyl 3-(sec-butylamino)propanoate.

Q3: Is there a way to avoid using foul-smelling and toxic triethylamine in my mobile phase? Causality: TEA is highly effective as a mobile phase modifier but is toxic and difficult to remove. If you omit it on standard silica, your compound will degrade or streak[2]. Solution: Yes, by changing the stationary phase. Amine-functionalized silica columns (e.g., Biotage KP-NH) or basic alumina allow you to run standard normal-phase gradients (like Hexane/EtOAc) without any basic additives[5]. The stationary phase itself repels the basic analyte, yielding sharp peaks and simplifying post-purification solvent removal[4].

Q4: My isolated product contains residual triethylamine. How can I remove it completely? Causality: Triethylamine has a boiling point of 89.5 °C. While volatile, it often forms hydrogen-bonded complexes with secondary amines, making it stubborn to remove entirely via standard rotary evaporation[2]. Solution: Employ co-evaporation. Dissolve the purified residue in a solvent that disrupts these interactions and forms a favorable azeotrope (e.g., dichloromethane or toluene), then re-evaporate under reduced pressure. Repeating this 2-3 times ensures complete removal of the TEA modifier[2].

References[2] Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem. Available at: https://benchchem.com[4] Is there an easy way to purify organic amines? Biotage. Available at: https://biotage.com[5] Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: https://teledyneisco.com[3] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: https://biotage.com[1] Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Benchchem. Available at:https://benchchem.com

Sources

Troubleshooting

Technical Support Center: Minimizing Thermal Degradation of Ethyl 3-(sec-butylamino)propanoate During Distillation

Welcome to the technical support guide for the purification of ethyl 3-(sec-butylamino)propanoate . As a β-amino ester, this molecule presents unique challenges during distillation due to its inherent thermal instability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of ethyl 3-(sec-butylamino)propanoate . As a β-amino ester, this molecule presents unique challenges during distillation due to its inherent thermal instability. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to troubleshoot degradation, optimize yields, and maintain scientific integrity during purification.

Mechanistic Understanding of Thermal Degradation

To prevent degradation, one must first understand the causality behind it. Ethyl 3-(sec-butylamino)propanoate is synthesized via the aza-Michael addition of sec-butylamine to ethyl acrylate. Because this reaction is an equilibrium process, exposing the product to thermal stress shifts the equilibrium backward.

Two primary degradation pathways dominate during conventional distillation:

  • Retro-aza-Michael Addition: At elevated temperatures (typically > 100 °C), the β-amino ester undergoes a retro-Michael cleavage, reverting into volatile sec-butylamine and ethyl acrylate[1]. This process is highly sensitive to temperature and is inadvertently catalyzed by residual acids or bases left over from synthesis[2].

  • Intermolecular Amidation (Oligomerization): The molecule contains both a nucleophilic secondary amine and an electrophilic ethyl ester. Prolonged residence times at high temperatures promote intermolecular nucleophilic acyl substitution, yielding oligomeric amides and releasing ethanol as a byproduct.

DegradationPathways Ester Ethyl 3-(sec-butylamino)propanoate (Target Molecule) Retro Retro-aza-Michael Addition (High Temp > 100°C) Ester->Retro Thermal Stress (> 100°C) Amidation Intermolecular Amidation (Prolonged Heating) Ester->Amidation Extended Residence Time ProductsRetro sec-Butylamine + Ethyl Acrylate Retro->ProductsRetro ProductsAmide Oligomeric Amides + Ethanol Amidation->ProductsAmide

Mechanistic pathways of thermal degradation for ethyl 3-(sec-butylamino)propanoate.

Troubleshooting & FAQs

Q: My distillate is heavily contaminated with sec-butylamine and ethyl acrylate. How do I stop this? A: You are observing the retro-aza-Michael addition[3]. This reversion is favored at higher temperatures. Solution: You must lower the boiling point of the mixture by drastically reducing the system pressure. Switch from a standard rotary vane pump (typically 10–50 mbar) to a high-vacuum system (e.g., a turbomolecular or diffusion pump achieving < 0.1 mbar). Ensure your pot temperature never exceeds 90 °C.

Q: The viscosity of my distillation pot is increasing rapidly, and my yield is dropping. What is happening? A: The increasing viscosity indicates that intermolecular amidation (oligomerization) is occurring. Solution: Amidation is a function of both temperature and residence time. Batch distillation keeps the bulk material at elevated temperatures for hours. Transition to a Short-Path Distillation (SPD) or a Wiped Film Evaporator (WFE) setup. These continuous-flow techniques reduce the thermal residence time of the molecule from hours to mere seconds, kinetically starving the amidation pathway.

Q: I am using high vacuum, but degradation is still occurring at 80 °C. Why? A: The retro-aza-Michael reaction is catalytically accelerated by trace impurities, particularly unneutralized bases or acidic species[4]. Solution: Your pre-distillation workup is likely incomplete. Implement a strict aqueous wash protocol (using saturated NaHCO₃ followed by brine) to remove trace catalysts before loading the crude mixture into the distillation apparatus.

Quantitative Data: Distillation Method Comparison

To illustrate the impact of equipment selection on product integrity, the following table summarizes the operational parameters and expected degradation risks for various distillation techniques.

Distillation MethodOperating PressureMax Pot TemperatureThermal Residence TimeDegradation RiskPrimary Failure Mode
Conventional Fractional 10 – 50 mbar130 – 160 °C2 – 6 HoursCritical (>40%) Retro-Michael & Amidation
Short-Path Distillation 0.1 – 1.0 mbar80 – 100 °C5 – 15 MinutesModerate (<10%) Minor Retro-Michael
Wiped Film Evaporator < 0.05 mbar60 – 80 °C10 – 30 SecondsMinimal (<2%) None

Optimized Experimental Protocol

To ensure a self-validating workflow, follow this step-by-step methodology for the purification of ethyl 3-(sec-butylamino)propanoate using Short-Path Distillation (SPD).

DistillationWorkflow Crude Crude Mixture Wash Aqueous Wash (Remove Catalysts) Crude->Wash Dry Anhydrous Drying (Na2SO4) Wash->Dry Degas Vacuum Degassing (Remove Solvents) Dry->Degas Distill Short-Path Distillation (< 0.1 mbar, < 90°C) Degas->Distill Pure Pure Product Distill->Pure

Optimized pre-treatment and short-path distillation workflow.
Step 1: Catalyst Quenching and Aqueous Wash
  • Dilute the crude reaction mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃ to neutralize acidic impurities. Self-Validation: Check the pH of the aqueous waste; it must be mildly basic (pH 8-9).

  • Wash once with brine to remove residual water-soluble amines and aid in phase separation.

Step 2: Anhydrous Drying
  • Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Stir for 15 minutes.

  • Filter the mixture to remove the drying agent. Self-Validation: The solution should transition from cloudy to completely transparent, indicating the successful removal of emulsified water. Water must be eliminated, as it can cause ester hydrolysis during heating.

Step 3: Solvent Removal and Degassing
  • Transfer the filtrate to a rotary evaporator. Remove the extraction solvent at 30–40 °C under a moderate vacuum (approx. 50 mbar).

  • Once the bulk solvent is removed, apply a high vacuum (< 1 mbar) at room temperature for 30 minutes to degas the crude oil. Self-Validation: The cessation of bubbling indicates that volatile solvents and dissolved gases have been successfully purged.

Step 4: Short-Path Distillation Execution
  • Transfer the degassed crude to a short-path distillation apparatus equipped with a Vigreux column and a high-efficiency cold trap (cooled with dry ice/acetone).

  • Apply high vacuum (< 0.1 mbar ). Ensure the system is completely leak-free. Self-Validation: The vacuum gauge must stabilize below 0.1 mbar before any heat is applied.

  • Gradually increase the heating mantle temperature. Keep the pot temperature below 90 °C .

  • Collect the purified ethyl 3-(sec-butylamino)propanoate in the receiving flask.

  • Continuous Monitoring: Check the cold trap. If a significant amount of highly volatile liquid begins collecting, it is likely sec-butylamine and ethyl acrylate, indicating the pot temperature is too high and retro-Michael degradation has initiated. Lower the heat immediately.

References

  • Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing. Available at:[Link]

  • Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society. Available at:[Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing ethyl 3-(sec-butylamino)propanoate purity

Ethyl 3-(sec-butylamino)propanoate (CAS 82560-60-9) is a structurally nuanced β -amino ester frequently utilized as a critical intermediate in pharmaceutical synthesis. From a chromatographic perspective, its structure p...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-(sec-butylamino)propanoate (CAS 82560-60-9) is a structurally nuanced β -amino ester frequently utilized as a critical intermediate in pharmaceutical synthesis. From a chromatographic perspective, its structure presents a triad of analytical challenges: a basic secondary amine, a hydrolytically sensitive ethyl ester, and a complete absence of aromatic chromophores.

As a Senior Application Scientist, designing a purity testing method for this compound requires moving beyond generic reversed-phase protocols. This guide objectively compares viable high-performance liquid chromatography (HPLC) strategies, explains the physicochemical causality behind method selection, and provides a fully compliant ICH Q2(R2) validation framework.

Mechanistic Challenges & Analytical Causality

To develop a robust analytical method, we must first deconstruct the molecule's behavior in a liquid chromatography environment:

  • The Secondary Amine (Peak Tailing & Retention): The secondary amine group has a pKa of approximately 9.5. At standard acidic or neutral mobile phase pH (pH 2.0–7.0), the amine is fully protonated. These positively charged cations interact strongly with ionized residual silanols ( −SiO− ) on standard silica-based stationary phases via secondary ion-exchange mechanisms. This causality leads to severe peak tailing, poor resolution, and variable retention times[1].

  • The Ethyl Ester (Hydrolytic Instability): The simplest way to suppress amine ionization and eliminate silanol interactions is to raise the mobile phase pH above 10.5. However, the ethyl ester linkage is highly susceptible to base-catalyzed hydrolysis. Therefore, the mobile phase must be strictly constrained to a slightly acidic pH (pH 2.0–6.0) to maintain molecular integrity during the analytical run.

  • Lack of a Strong Chromophore (Detection Limits): The molecule lacks conjugated π -systems. UV absorbance is restricted to the ester carbonyl and the amine group, necessitating detection at low wavelengths (205–210 nm). At these wavelengths, mobile phase components (like acetate buffers or methanol) exhibit high background absorbance, causing baseline drift and reducing the signal-to-noise ratio.

StrategyTree Compound Ethyl 3-(sec-butylamino)propanoate C1 Secondary Amine (pKa ~9.5) Compound->C1 C2 Ethyl Ester (Hydrolysis Risk) Compound->C2 C3 No Chromophore (Low UV Absorbance) Compound->C3 S1 Requires End-Capped C18 or Mixed-Mode Column C1->S1 S2 Restrict Mobile Phase pH to 2.0 - 6.0 C2->S2 S3 UV at 210 nm, CAD, or Derivatization C3->S3 Final Optimal Strategy: Ion-Pair RP-HPLC-UV (pH 2.5) S1->Final S2->Final S3->Final

Decision tree illustrating the causality between compound structural features and HPLC method selection.

Comparative Analysis of Analytical Strategies

Based on the physicochemical constraints, three distinct chromatographic strategies can be employed. Table 1 provides an objective comparison of their performance.

Strategy A: Ion-Pair RP-HPLC-UV (The Industry Standard) Utilizes a highly end-capped C18 column with an acidic ion-pairing mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.1). The low pH suppresses silanol ionization, while the TFA anion forms a neutral hydrophobic ion-pair with the protonated amine, improving retention and peak symmetry.

Strategy B: Mixed-Mode Chromatography (The Modern Approach) Employs a column with both reversed-phase and cation-exchange properties (e.g., Primesep A). This allows for the retention of secondary amines without the need for complex, system-contaminating ion-pairing reagents[2]. It is often coupled with a Charged Aerosol Detector (CAD) to bypass the UV limitation.

Strategy C: Pre-Column Derivatization (The High-Sensitivity Approach) Reacts the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) prior to injection. This attaches a massive, highly fluorescent chromophore to the molecule, solving both retention and detection issues, but significantly increasing sample preparation complexity[3].

Table 1: Performance Comparison of Analytical Strategies
ParameterStrategy A: Ion-Pair RP-HPLC-UVStrategy B: Mixed-Mode CADStrategy C: FMOC-Cl Derivatization
Column Chemistry End-capped C18Reversed-Phase / Cation-ExchangeStandard C18
Detection Mode UV at 210 nmCharged Aerosol Detection (CAD)Fluorescence (FLD) / UV 265 nm
Peak Symmetry (Tf) 1.2 – 1.5 (Acceptable)1.0 – 1.2 (Excellent)1.0 – 1.1 (Excellent)
Sensitivity (LOQ) ~0.05% w/w~0.01% w/w< 0.001% w/w
Workflow Complexity Low (Direct injection)Low (Direct injection)High (Requires 30 min reaction time)
Primary Limitation Baseline drift at 210 nmExpensive CAD hardware requiredDerivatization artifacts & variability

Optimized Experimental Protocol (Ion-Pair RP-HPLC)

The following methodology is engineered as a self-validating system . By incorporating bracketing standards and strict system suitability tests (SST), the analytical sequence continuously verifies its own accuracy and precision, preventing the reporting of data from a drifting instrument.

Chromatographic Conditions
  • Column: High-purity, fully end-capped C18 (150 mm × 4.6 mm, 3 µm). Note: USP <621> allows adjustments to particle size and column length to optimize resolution without full re-validation, provided the stationary phase remains identical[4].

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and reduces mobile phase viscosity).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% 60% B

    • 12–15 min: 60% B

    • 15–15.1 min: 60% 5% B

    • 15.1–20 min: 5% B (Re-equilibration)

Self-Validating Sequence Design

To ensure data integrity, the injection sequence must be programmed as follows:

  • Blank (Diluent): 2 injections (Verifies no carryover or baseline interference).

  • System Suitability Standard (SST - 100% nominal concentration): 6 consecutive injections.

  • Samples: Up to 10 injections.

  • Bracketing Standard (SST): 1 injection (Verifies system drift is 2.0%).

  • (Repeat steps 3 and 4 until sequence completion).

ICH Q2(R2) Method Validation Framework

Validation must be executed in accordance with the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and fitness for the intended purpose[5][6].

ValidationWorkflow SST 1. System Suitability USP <621> RSD < 2.0% Spec 2. Specificity Peak Purity & Blank SST->Spec Lin 3. Linearity & Range LOQ to 120% Spec->Lin Acc 4. Accuracy & Precision Recovery & Repeatability Lin->Acc Rob 5. Robustness Temp, Flow, pH variations Acc->Rob

Sequential workflow for analytical method validation in compliance with ICH Q2(R2) guidelines.
System Suitability (USP <621>)

Before any validation parameter is assessed, the system must pass USP <621> requirements[7].

  • Precision: Relative Standard Deviation (RSD) of peak areas for 6 replicate injections of the SST must be 2.0%.

  • Tailing Factor (Tf): Must be 2.0 to ensure the acidic mobile phase is adequately suppressing silanol interactions[7].

  • Resolution (Rs): If known impurities are present, Rs between the active ingredient and the closest eluting impurity must be 2.0.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of expected impurities[5].

  • Action: Inject a blank, the active compound, and a forced degradation sample (e.g., sample exposed to 0.1M NaOH to intentionally hydrolyze the ester).

  • Causality Check: Ensure the hydrolyzed degradant (3-(sec-butylamino)propanoic acid) is baseline resolved from the parent peak. Use Photodiode Array (PDA) peak purity analysis to confirm the main peak is spectrally homogenous.

Linearity and Range

ICH Q2(R2) dictates that the reportable range must be derived from the product specifications[5]. For a purity assay, the range typically spans from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration.

  • Action: Prepare 5 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%). Plot peak area against concentration and apply a linear regression model.

Accuracy and Precision (Repeatability)

ICH Q2(R2) allows reproducibility and intermediate precision to be performed as a single set of experiments[8].

  • Action: Prepare 3 concentration levels (80%, 100%, 120%) in triplicate (9 determinations total). Calculate the percentage recovery against the theoretical spiked amount.

Table 2: Quantitative Validation Data Summary (Representative Targets)
Validation ParameterICH Q2(R2) / USP CriteriaRepresentative Experimental ResultStatus
System Precision (RSD) 2.0% (n=6)0.85%Pass
Tailing Factor (Tf) 2.01.3Pass
Specificity No interference at RTBlank interference < 0.1%Pass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.04% w/w (S/N = 15)Pass
Linearity (R²) 0.999 (LOQ to 120%)0.9998Pass
Accuracy (Recovery %) 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision (RSD) 2.0% (n=6 preps)1.1%Pass

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version . ICH. Available at:[Link]

  • System suitability Requirements for a USP HPLC Method . MTC USA. Available at:[Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Chromatography Online. Available at:[Link]

  • HPLC Separation Modes - Stationary Phase in HPLC . Waters Corporation. Available at:[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column . SIELC Technologies. Available at:[Link]

Sources

Comparative

Strategic Amine Selection in Drug Discovery: Ethyl 3-(sec-butylamino)propanoate vs. Primary Amine Building Blocks

As a Senior Application Scientist navigating the complex landscape of lead optimization, the choice of amine building blocks is a critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of lead optimization, the choice of amine building blocks is a critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Primary amines like ethyl 3-aminopropanoate (β-alanine ethyl ester) are ubiquitous in pharmaceutical development and peptide chemistry . However, they often introduce liabilities such as metabolic instability and excessive nucleophilicity.

Transitioning to sterically hindered secondary amines, specifically ethyl 3-(sec-butylamino)propanoate , offers a sophisticated mechanism to modulate reactivity, enhance metabolic half-life, and improve lipophilicity. This guide provides an objective, data-driven comparison of these two classes of building blocks, grounded in structural causality and empirical, self-validating protocols.

Structural Causality and Mechanistic Profiling

The fundamental divergence in performance between ethyl 3-aminopropanoate and ethyl 3-(sec-butylamino)propanoate stems from the steric and inductive effects of the sec-butyl substituent.

  • Nucleophilicity and Steric Hindrance: Primary amines possess an unhindered nitrogen lone pair, making them highly reactive nucleophiles. In contrast, the bulky sec-butyl group in the secondary amine physically obstructs the trajectory of incoming electrophiles. Recent theoretical calculations on the quantitative relationships between electron distribution and steric hindrance confirm that substituents with large van der Waals volumes directly impede reaction rates in aliphatic amines [1].

  • Basicity and Solvation: While inductive electron donation from the sec-butyl group theoretically increases electron density on the nitrogen, the steric bulk restricts solvent molecule access. This limits the stabilization of the protonated conjugate acid via hydrogen bonding [2]. Consequently, the hindered secondary amine often exhibits improved passive membrane permeability compared to highly solvated primary amines.

Reactivity Primary Primary Amine (Ethyl 3-aminopropanoate) Steric1 Low Steric Hindrance Primary->Steric1 Secondary Secondary Amine (Ethyl 3-(sec-butylamino)propanoate) Steric2 High Steric Hindrance (sec-butyl group) Secondary->Steric2 Kinetics1 Fast Acylation (High Reactivity) Steric1->Kinetics1 Kinetics2 Controlled Acylation (Lower Reactivity) Steric2->Kinetics2

Fig 1: Logical flow of steric hindrance impacting amine reactivity in acylation.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at their physicochemical properties and kinetic behavior. The addition of the sec-butyl group drastically shifts the molecule from a hydrophilic, highly reactive intermediate to a lipophilic, controlled-release precursor.

ParameterEthyl 3-aminopropanoate (Primary)Ethyl 3-(sec-butylamino)propanoate (Secondary)
Nitrogen Substitution Unhindered (-NH₂)Hindered (-NH-sec-butyl)
Relative Nucleophilicity High (Rapid amidation/alkylation)Low (Sterically controlled)
Calculated LogP (cLogP) ~ -0.1 (Hydrophilic)~ 1.8 (Lipophilic)
Metabolic Stability Low (Susceptible to MAO deamination)High (Steric shielding of N-lone pair)
Primary Application Unrestricted peptide couplingTargeted prodrugs, delayed-release linkers

Experimental Methodologies

To validate the theoretical differences between these amines, the following self-validating experimental protocols are employed. By embedding internal controls, these workflows ensure that the observed data is a true reflection of the molecule's intrinsic properties.

Protocol 1: Kinetic Evaluation of Amidation (Reactivity)

Objective: Quantify the impact of steric hindrance on nucleophilic acyl substitution. Causality: By utilizing pseudo-first-order conditions (excess electrophile), the amine concentration becomes the sole rate-limiting variable. This allows for the precise extraction of the rate constant ( kobs​ ), objectively proving the protective effect of the sec-butyl group [3].

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both amines in anhydrous acetonitrile.

  • Reaction Initiation: In a temperature-controlled vial (25°C), mix 100 µL of the amine stock with 800 µL of buffer (pH 8.0) and 100 µL of a 100 mM benzoyl chloride solution (10x excess).

  • Sampling: Extract 50 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of 1% formic acid in methanol to halt the reaction.

  • Quantification: Analyze the disappearance of the parent amine via LC-MS/MS.

  • Self-Validation System:

    • Positive Control: Run benzylamine in parallel to validate electrophile integrity.

    • Negative Control: A blank (amine + buffer, no electrophile) confirms the amine does not degrade spontaneously in the assay buffer.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Objective: Evaluate the amine's resistance to oxidative deamination by hepatic enzymes. Causality: Primary amines are rapidly oxidized by monoamine oxidases (MAOs) and Cytochrome P450s (CYPs). The sec-butyl group shields the alpha-carbon and nitrogen, drastically reducing the enzyme's ability to form the necessary transition state geometry for oxidation.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test amine (final concentration 1 µM) to the microsome suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation System:

    • Positive Control: Verapamil (a high-clearance drug) is used to validate microsomal enzymatic activity.

    • Negative Control: A minus-NADPH control is run simultaneously to differentiate enzymatic metabolism from purely chemical degradation.

Workflow Prep Prepare Amine Stock (10 mM) HLM Incubate with Liver Microsomes Prep->HLM Quench Quench Reaction (Acetonitrile) HLM->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Half-life & Clearance LCMS->Data

Fig 2: Standard high-throughput workflow for evaluating in vitro metabolic stability.

Strategic Applications in Drug Discovery

The decision to utilize ethyl 3-(sec-butylamino)propanoate over a primary amine equivalent should be driven by the specific target product profile (TPP) of your lead compound:

  • Choose Primary Amines (Ethyl 3-aminopropanoate) when rapid, unhindered coupling is required (e.g., solid-phase peptide synthesis) or when the resulting amide bond is deeply buried within a binding pocket where steric bulk cannot be tolerated.

  • Choose Secondary Amines (Ethyl 3-(sec-butylamino)propanoate) when designing prodrugs, antibody-drug conjugate (ADC) linkers, or small molecules that suffer from poor oral bioavailability. The sec-butyl group provides a dual advantage: it prevents premature enzymatic cleavage in plasma while simultaneously increasing the LogP to facilitate passive diffusion across the intestinal epithelium.

References

  • Liu, C., et al. "Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation." The Journal of Physical Chemistry A, 2023. URL:[Link]

  • "Amine Functional Group." Chemistry Steps. URL:[Link]

Sources

Validation

A Comparative FTIR Spectroscopic Analysis of Ethyl 3-(sec-butylamino)propanoate and its Methyl Ester Analogue

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Molecular Subtleties through Vibrational Spectroscopy In the landscape of pharmaceutical development and fine chemical synthesis, th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Subtleties through Vibrational Spectroscopy

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular structure is paramount. Subtle variations in that structure, such as the difference of a single methylene group in an ester, can significantly influence a compound's physicochemical properties, reactivity, and biological activity. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional group composition and structural nuances of organic molecules.

This guide provides an in-depth comparative analysis of the FTIR spectra of ethyl 3-(sec-butylamino)propanoate and its corresponding methyl ester. By examining the vibrational signatures of these two closely related β-amino esters, we will explore how minor alterations to the ester and amine moieties manifest in their respective infrared spectra. This analysis is grounded in established principles of vibrational spectroscopy and supported by experimental data to offer field-proven insights for researchers in drug discovery and process development.

The core of this guide is a detailed examination of the key vibrational modes, including the N-H stretch of the secondary amine, the C=O stretch of the ester, and the complex fingerprint region containing C-O and C-N stretching and bending vibrations. Understanding these spectral differences is crucial for reaction monitoring, quality control, and the structural verification of these and similar compounds.

The Molecular Architecture: Ethyl 3-(sec-butylamino)propanoate vs. Methyl 3-(sec-butylamino)propanoate

The two molecules at the center of this comparison share a common backbone: a propanoate chain with a secondary amine at the β-position. The key distinctions lie in the alkyl group of the ester (ethyl vs. methyl) and the specific nature of the secondary amine (sec-butyl). These differences, while seemingly minor, create distinct electronic and steric environments that influence the vibrational frequencies of their constituent bonds.

cluster_0 Molecular Structures A Ethyl 3-(sec-butylamino)propanoate B Methyl 3-(sec-butylamino)propanoate

Caption: Logical relationship between the two molecules being compared.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The acquisition of a high-quality FTIR spectrum is contingent upon a meticulous experimental approach. For liquid samples such as ethyl 3-(sec-butylamino)propanoate and its methyl ester, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its minimal sample preparation requirements and excellent reproducibility.

Step-by-Step ATR-FTIR Protocol for Liquid Amino Esters
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.

    • Verify that the sample compartment is clean and dry.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe.

    • Perform a second cleaning with a volatile solvent like hexane to remove any residual isopropanol and ensure a completely clean and dry surface.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, acquire a background spectrum. This scan captures the infrared absorption of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application:

    • Place a single drop of the neat liquid sample (e.g., ethyl 3-(sec-butylamino)propanoate) directly onto the center of the ATR crystal. The volume should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure firm and even contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or smoothing functions available in the instrument software.

    • Identify and label the key absorption bands corresponding to the various functional groups within the molecule.

  • Cleaning After Analysis:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before analyzing the next compound.

cluster_1 ATR-FTIR Experimental Workflow A Instrument Preparation B ATR Crystal Cleaning A->B C Background Spectrum Acquisition B->C D Sample Application C->D E Spectrum Acquisition D->E F Data Processing and Analysis E->F G Post-Analysis Cleaning F->G

Caption: Step-by-step workflow for acquiring FTIR spectra of liquid amino esters using an ATR accessory.

Comparative Spectral Analysis: Key Vibrational Modes

The FTIR spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its chemical bonds. The following sections detail the expected and observed differences in the spectra of ethyl 3-(sec-butylamino)propanoate and its methyl ester counterpart.

The N-H Stretching Region (~3350-3310 cm⁻¹)

The presence of a secondary amine (R₂NH) in both molecules gives rise to a single, typically weak to medium intensity absorption band in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration.[1] The position and shape of this peak can be influenced by hydrogen bonding. In a neat liquid sample, intermolecular hydrogen bonding between the amine N-H and the ester carbonyl oxygen is expected, which would broaden the peak and shift it to a lower wavenumber compared to a dilute solution in a non-polar solvent. The sec-butyl group, being a moderately bulky alkyl group, may introduce some steric hindrance that could slightly affect the extent of hydrogen bonding compared to less hindered secondary amines. However, since the amine moiety is identical in both the ethyl and methyl esters, significant differences in the N-H stretching region are not anticipated.

The C-H Stretching Region (~3000-2800 cm⁻¹)

This region is dominated by the stretching vibrations of the C-H bonds in the alkyl portions of the molecules. Both spectra will exhibit multiple sharp peaks in the 3000-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups. The ethyl ester will have a greater contribution from CH₂ stretching vibrations compared to the methyl ester, which may result in subtle differences in the relative intensities and overall shape of this absorption envelope.

The Carbonyl (C=O) Stretching Region (~1735-1750 cm⁻¹)

The C=O stretching vibration of the ester functional group is one of the most intense and characteristic absorption bands in the FTIR spectrum. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹.[2] The exact position is sensitive to the electronic environment. The primary difference between the ethyl and methyl esters in this region arises from the inductive effect of the alkyl group attached to the ester oxygen. An ethyl group is slightly more electron-donating than a methyl group. This increased electron donation to the carbonyl carbon can slightly weaken the C=O bond, resulting in a shift to a lower wavenumber (a few cm⁻¹) for the ethyl ester compared to the methyl ester. While this shift is small, it is often discernible with modern FTIR instruments. The IR spectrum of ethyl 3-(sec-butylamino)propanoate shows a strong C=O stretch, and a comparison with related methyl esters in the literature supports this expected small shift.[1]

The Fingerprint Region (< 1500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region because of its complexity and high degree of specificity for a particular molecule. It contains a multitude of stretching and bending vibrations, including C-O, C-N, and C-C stretching, as well as CH₂ and CH₃ bending modes.

  • C-O Stretching: Esters exhibit two distinct C-O stretching bands. The asymmetric C-O-C stretch, which involves the C-O bond adjacent to the carbonyl group, is typically found between 1300-1150 cm⁻¹ and is usually strong. The symmetric C-O-C stretch, involving the O-alkyl bond, appears at a lower wavenumber, typically in the 1100-1000 cm⁻¹ range. The positions of these bands will differ between the ethyl and methyl esters due to the different masses and vibrational coupling of the alkyl groups.

  • C-N Stretching: The C-N stretching vibration of aliphatic amines occurs in the 1250-1020 cm⁻¹ region.[1] For secondary amines, this can be a band of medium to weak intensity. The sec-butyl group attached to the nitrogen will influence the exact position of this absorption.

  • CH Bending: The bending vibrations of the methyl and methylene groups give rise to a series of peaks in the 1470-1365 cm⁻¹ range. The presence of the additional CH₂ group in the ethyl ester will contribute to the complexity of this region compared to the methyl ester. The characteristic scissoring vibration of the CH₂ group is typically observed near 1465 cm⁻¹.

Summary of Expected Spectral Differences

The following table summarizes the anticipated key differences in the FTIR spectra of ethyl 3-(sec-butylamino)propanoate and its methyl ester analogue.

Vibrational ModeWavenumber (cm⁻¹)Expected DifferenceRationale
N-H Stretch~3350-3310Minimal differenceIdentical secondary amine moiety in both molecules.
C-H Stretch~3000-2800Minor differences in band shape and intensityGreater contribution from CH₂ groups in the ethyl ester.
C=O Stretch~1735-1750Ethyl ester at slightly lower wavenumberGreater electron-donating effect of the ethyl group.
Asymmetric C-O-C Stretch~1300-1150Different peak positionsAltered vibrational coupling due to ethyl vs. methyl group.
Symmetric C-O-C Stretch~1100-1000Different peak positionsAltered vibrational coupling due to ethyl vs. methyl group.
C-N Stretch~1250-1020Minimal differenceIdentical amine structure.

Conclusion: The Diagnostic Power of FTIR in Structural Elucidation

This comparative guide demonstrates that FTIR spectroscopy is a highly sensitive tool for distinguishing between closely related molecules like ethyl 3-(sec-butylamino)propanoate and its methyl ester. The key diagnostic features are the subtle shift in the C=O stretching frequency and the more pronounced differences in the C-O stretching vibrations within the fingerprint region. These variations, directly attributable to the change from a methyl to an ethyl group on the ester, underscore the power of FTIR in verifying molecular identity and purity. For researchers in drug development and chemical synthesis, a thorough understanding of these spectral correlations is invaluable for ensuring the integrity of their materials and the success of their scientific endeavors.

References

  • Royal Society of Chemistry. (2014).
  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved March 25, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 25, 2026, from [Link]

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Ethyl 3-(sec-butylamino)propanoate
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Ethyl 3-(sec-butylamino)propanoate
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